molecular formula C8H8F3NO2 B14646187 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- CAS No. 53514-73-1

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)-

Cat. No.: B14646187
CAS No.: 53514-73-1
M. Wt: 207.15 g/mol
InChI Key: YYEAXFSAZDBXER-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Functional Group Introduction: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various reactions such as halogenation, nucleophilic substitution, and reduction.

    Final Product Formation: The final product is obtained through purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-: Similar structure but lacks the trifluoromethyl group.

    3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-: Contains an additional hydroxymethyl group.

    3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-: Contains a methoxymethyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.

Properties

CAS No.

53514-73-1

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

5-(hydroxymethyl)-2-methyl-4-(trifluoromethyl)pyridin-3-ol

InChI

InChI=1S/C8H8F3NO2/c1-4-7(14)6(8(9,10)11)5(3-13)2-12-4/h2,13-14H,3H2,1H3

InChI Key

YYEAXFSAZDBXER-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C(F)(F)F)CO

Origin of Product

United States

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